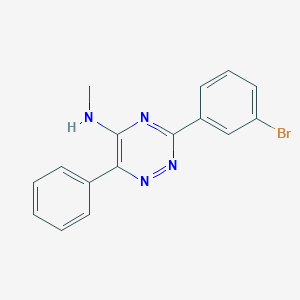![molecular formula C19H18N2O3S B259097 4-[4-(6-Methyl-benzothiazol-2-yl)-phenylcarbamoyl]-butyric acid](/img/structure/B259097.png)
4-[4-(6-Methyl-benzothiazol-2-yl)-phenylcarbamoyl]-butyric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(6-Methyl-benzothiazol-2-yl)-phenylcarbamoyl]-butyric acid, also known as PBT2, is a small molecule that has shown potential therapeutic effects in various neurological disorders. PBT2 has been studied extensively for its ability to target metal ions in the brain, which are involved in the pathogenesis of several neurodegenerative diseases.
作用機序
4-[4-(6-Methyl-benzothiazol-2-yl)-phenylcarbamoyl]-butyric acid has a unique mechanism of action that involves its ability to target metal ions in the brain, including copper, zinc, and iron. These metal ions are involved in the pathogenesis of various neurological disorders, and 4-[4-(6-Methyl-benzothiazol-2-yl)-phenylcarbamoyl]-butyric acid has been shown to reduce their levels in the brain. 4-[4-(6-Methyl-benzothiazol-2-yl)-phenylcarbamoyl]-butyric acid also has the ability to promote the formation of soluble amyloid-beta oligomers, which are less toxic than the insoluble amyloid-beta plaques that are characteristic of Alzheimer's disease.
Biochemical and Physiological Effects:
4-[4-(6-Methyl-benzothiazol-2-yl)-phenylcarbamoyl]-butyric acid has been shown to have several biochemical and physiological effects in animal models of neurological disorders. It has been shown to reduce oxidative stress, neuroinflammation, and neuronal apoptosis in the brain. 4-[4-(6-Methyl-benzothiazol-2-yl)-phenylcarbamoyl]-butyric acid has also been shown to improve synaptic plasticity and increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for neuronal survival and function.
実験室実験の利点と制限
One advantage of using 4-[4-(6-Methyl-benzothiazol-2-yl)-phenylcarbamoyl]-butyric acid in lab experiments is its ability to target metal ions in the brain, which are involved in the pathogenesis of various neurological disorders. 4-[4-(6-Methyl-benzothiazol-2-yl)-phenylcarbamoyl]-butyric acid is also a small molecule that can easily cross the blood-brain barrier, making it an attractive candidate for drug development. However, one limitation of using 4-[4-(6-Methyl-benzothiazol-2-yl)-phenylcarbamoyl]-butyric acid in lab experiments is its potential toxicity at high doses, which needs to be carefully monitored.
将来の方向性
There are several future directions for research on 4-[4-(6-Methyl-benzothiazol-2-yl)-phenylcarbamoyl]-butyric acid. One direction is to explore its potential therapeutic effects in other neurological disorders, such as amyotrophic lateral sclerosis (ALS) and multiple sclerosis (MS). Another direction is to investigate the optimal dosing and administration of 4-[4-(6-Methyl-benzothiazol-2-yl)-phenylcarbamoyl]-butyric acid in clinical trials, as well as its potential side effects. Additionally, future research could focus on developing new analogs of 4-[4-(6-Methyl-benzothiazol-2-yl)-phenylcarbamoyl]-butyric acid that have improved efficacy and safety profiles.
合成法
4-[4-(6-Methyl-benzothiazol-2-yl)-phenylcarbamoyl]-butyric acid can be synthesized using a multistep process that involves the reaction of 6-methyl-benzothiazol-2-amine with 4-(chlorocarbonyl)butyric acid, followed by the coupling of the resulting intermediate with 4-aminophenyl isocyanate. The final product is obtained after purification using various chromatographic techniques.
科学的研究の応用
4-[4-(6-Methyl-benzothiazol-2-yl)-phenylcarbamoyl]-butyric acid has been studied for its potential therapeutic effects in various neurological disorders, including Alzheimer's disease, Huntington's disease, and Parkinson's disease. It has been shown to improve cognitive function, reduce amyloid-beta deposition, and decrease tau phosphorylation in animal models of Alzheimer's disease. In Huntington's disease, 4-[4-(6-Methyl-benzothiazol-2-yl)-phenylcarbamoyl]-butyric acid has been shown to reduce mutant huntingtin aggregation and improve motor function in animal models. In Parkinson's disease, 4-[4-(6-Methyl-benzothiazol-2-yl)-phenylcarbamoyl]-butyric acid has been shown to improve dopamine release and reduce neuroinflammation in animal models.
特性
製品名 |
4-[4-(6-Methyl-benzothiazol-2-yl)-phenylcarbamoyl]-butyric acid |
|---|---|
分子式 |
C19H18N2O3S |
分子量 |
354.4 g/mol |
IUPAC名 |
5-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-5-oxopentanoic acid |
InChI |
InChI=1S/C19H18N2O3S/c1-12-5-10-15-16(11-12)25-19(21-15)13-6-8-14(9-7-13)20-17(22)3-2-4-18(23)24/h5-11H,2-4H2,1H3,(H,20,22)(H,23,24) |
InChIキー |
SUWRHQOGIWHSDJ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CCCC(=O)O |
正規SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-propoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B259016.png)

![ethyl 2-[(N-benzylglycyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B259020.png)

![1,7,7-Trimethyl-3-({[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}methylene)bicyclo[2.2.1]heptan-2-one](/img/structure/B259027.png)
![N-[1-isobutyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide](/img/structure/B259028.png)
![Ethyl 3,3,3-trifluoro-2-(2-furoylamino)-2-[(3-methyl-2-pyridinyl)amino]propanoate](/img/structure/B259030.png)
![4-[6-(4-Methylphenyl)-3-phenyl-1,2,4-triazin-5-yl]thiomorpholine](/img/structure/B259032.png)

![2-methyl-N-[3-(8-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]propanamide](/img/structure/B259037.png)
![N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B259038.png)
![4-tert-butyl-N-[2-(2-chlorophenoxy)ethyl]benzamide](/img/structure/B259039.png)
